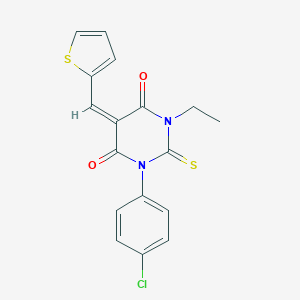

(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as "CTP-499," is a small molecule drug that has been developed as a potential treatment for chronic kidney disease (CKD). CKD is a progressive disorder that affects millions of people worldwide and can lead to end-stage renal disease (ESRD), requiring dialysis or kidney transplantation. CTP-499 has been shown to have potential therapeutic benefits in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The exact mechanism of action of CTP-499 is not fully understood, but it is believed to act through multiple pathways, including inhibition of oxidative stress, inflammation, and fibrosis. CTP-499 has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. It also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the infiltration of inflammatory cells into the kidney. Additionally, CTP-499 has been shown to reduce the expression of profibrotic genes, such as collagen and fibronectin, and inhibit the activation of fibroblasts.

Biochemical and Physiological Effects:

CTP-499 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce proteinuria, improve glomerular filtration rate, and attenuate renal fibrosis, inflammation, and oxidative stress. CTP-499 has also been shown to reduce blood pressure in hypertensive animal models and improve glucose tolerance in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of CTP-499 is its potential to improve renal function and reduce proteinuria in (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which are important clinical endpoints. CTP-499 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CTP-499 is its relatively low potency compared to other drugs in development for (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Additionally, the exact mechanism of action of CTP-499 is not fully understood, which may limit its development as a therapeutic agent.

Future Directions

There are several future directions for the development of CTP-499. One potential direction is to explore its use in combination with other drugs for the treatment of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. CTP-499 may also have potential applications in other diseases, such as liver fibrosis and non-alcoholic steatohepatitis (NASH). Additionally, further studies are needed to elucidate the exact mechanism of action of CTP-499 and to optimize its potency and pharmacokinetic properties.

Synthesis Methods

The synthesis of CTP-499 involves a multi-step process starting from commercially available starting materials. The key steps include the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethyl-4,5-dihydropyrazole-5-one, which is then treated with thiophene-2-carboxaldehyde to form the desired product.

Scientific Research Applications

CTP-499 has been extensively studied in preclinical models of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, including animal models of diabetic nephropathy, hypertensive nephropathy, and progressive renal injury. These studies have demonstrated that CTP-499 can improve renal function, reduce proteinuria, and attenuate renal fibrosis, inflammation, and oxidative stress.

properties

Molecular Formula |

C17H13ClN2O2S2 |

|---|---|

Molecular Weight |

376.9 g/mol |

IUPAC Name |

(5E)-1-(4-chlorophenyl)-3-ethyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C17H13ClN2O2S2/c1-2-19-15(21)14(10-13-4-3-9-24-13)16(22)20(17(19)23)12-7-5-11(18)6-8-12/h3-10H,2H2,1H3/b14-10+ |

InChI Key |

QNNALURLUOFGEU-GXDHUFHOSA-N |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC=CS2)/C(=O)N(C1=S)C3=CC=C(C=C3)Cl |

SMILES |

CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2,4-dichlorobenzamide](/img/structure/B297204.png)

![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297205.png)

amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297206.png)

amino]-N-(1-phenylethyl)acetamide](/img/structure/B297207.png)

amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297208.png)

![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B297209.png)

![4-bromo-N-(4-chlorobenzyl)-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297210.png)

amino]-N-propylacetamide](/img/structure/B297212.png)

![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297213.png)

![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)

amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)

![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)

amino]acetyl}amino)benzoate](/img/structure/B297220.png)

amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)